molecular formula C13H26N2O2 B12115039 tert-Butyl 2-(3-(2-aminoethyl)piperidin-1-yl)acetate

tert-Butyl 2-(3-(2-aminoethyl)piperidin-1-yl)acetate

Cat. No.: B12115039
M. Wt: 242.36 g/mol
InChI Key: FEJMTWSEAOKPPO-UHFFFAOYSA-N
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Description

tert-Butyl 2-(3-(2-aminoethyl)piperidin-1-yl)acetate: is a chemical compound with the molecular formula C12H24N2O2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(3-(2-aminoethyl)piperidin-1-yl)acetate typically involves the reaction of tert-butyl bromoacetate with 3-(2-aminoethyl)piperidine. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an appropriate solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and safety .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-Butyl 2-(3-(2-aminoethyl)piperidin-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s piperidine ring can interact with biological macromolecules, potentially modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Comparison: While these compounds share structural similarities with tert-Butyl 2-(3-(2-aminoethyl)piperidin-1-yl)acetate, they differ in their functional groups and specific applications. The presence of different substituents can significantly alter their chemical reactivity and biological activity, making each compound unique in its own right .

Properties

Molecular Formula

C13H26N2O2

Molecular Weight

242.36 g/mol

IUPAC Name

tert-butyl 2-[3-(2-aminoethyl)piperidin-1-yl]acetate

InChI

InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)10-15-8-4-5-11(9-15)6-7-14/h11H,4-10,14H2,1-3H3

InChI Key

FEJMTWSEAOKPPO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN1CCCC(C1)CCN

Origin of Product

United States

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